N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a synthetically derived organic compound belonging to the family of thiazolylpyrimidines. It has gained attention in scientific research primarily due to its potent inhibitory activity against Aurora kinases, specifically Aurora A and B. [] While structurally similar compounds within this family exhibit diverse biological activities such as anti-thrombotic [] and anti-fungal properties [], the specific biological applications of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine have been predominantly focused on its anti-cancer potential.
While the provided papers do not provide a dedicated crystallographic study of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine, structural insights can be gleaned from related compounds. Papers [], [], and [] describe crystal structures of various N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines. These studies reveal a common structural motif where the thiazole and pyrimidine rings are nearly coplanar, indicating potential conjugation across the system. This coplanarity might play a role in the compound's interaction with its biological targets.
Paper [] identifies N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine (referred to as CYC116 in the paper) as a potent inhibitor of Aurora A and B kinases. These kinases are essential regulators of cell division, and their inhibition leads to aberrant mitosis, polyploidy, and ultimately, cell death. [] The precise molecular interactions underlying CYC116's binding to Aurora kinases are not elaborated on in the provided papers.
The primary application of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine (CYC116) identified in the literature is as a potential anti-cancer agent. [] Its potent inhibition of Aurora kinases, crucial enzymes in cell division, disrupts mitotic processes, leading to the death of rapidly dividing cancer cells. [] Paper [] highlights the in vitro and in vivo anti-cancer activity of CYC116, indicating its potential for further development as a therapeutic agent.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2